2,4,5-Trimethyloxazole
Overview
Description
2,4,5-Trimethyloxazole is an important heterocyclic compound with the molecular formula C₆H₉NO. It is a clear yellow liquid with a nutty, roasted aroma, commonly found in heated beef, cocoa, coffee, and cooked pork . This compound is widely detected in food products such as wine and vinegar .
Mechanism of Action
Target of Action
2,4,5-Trimethyloxazole is an important volatile organic compound that is widely detected in food products such as wine and vinegar . The primary target of this compound is a colorimetric sensor array (CSA) made of porphyrins and pH indicators . This CSA is used for analyzing the presence of this compound in complex volatile organic compounds (VOCs) .
Mode of Action
The interaction of this compound with its targets involves binding with the porphyrins in the CSA . The binding energies, dipole moments, or equilibrium constants of optimized porphyrins have an upward trend after combining with this compound . The colorimetric dye of 5,10,15,20-tetrakis (4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) is found specifically sensitive to the compound of this compound .
Biochemical Pathways
It is known that the compound plays a role in the detection of volatile organic compounds in food products .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the colorimetric sensor array (CSA) due to the binding of the compound with porphyrins . This results in an upward trend in the binding energies, dipole moments, or equilibrium constants of optimized porphyrins .
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethyloxazole participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. One notable interaction is with porphyrin complexes, which have been shown to bind with this compound . This binding is characterized by changes in binding energies, dipole moments, and equilibrium constants. The interaction between this compound and porphyrin complexes can be analyzed using density functional theory and UV spectral analysis . These interactions are crucial for the compound’s role in various biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, this compound has been shown to bind with porphyrin complexes, leading to changes in their spectral properties . These binding interactions can result in alterations in gene expression and enzyme activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of temporal factors in its analysis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, its interaction with porphyrin complexes can lead to changes in the metabolic pathways involving these complexes . Understanding these interactions is crucial for elucidating the compound’s role in metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethyloxazole can be synthesized through various methods. One common method involves the regio- and diastereoselective photocycloaddition reaction with aliphatic and aromatic aldehydes to yield erythro α-amino, β-hydroxy methyl ketones .
Industrial Production Methods: Industrial production of this compound typically involves the reaction between 2,3-butanedione and alanine or cysteine due to Strecker’s degradation . This method is efficient and widely used in the flavor and fragrance industry.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethyloxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
2,4,5-Trimethyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Comparison with Similar Compounds
2,4,5-Trimethyloxazole can be compared with other similar compounds such as:
2,4,5-Trimethylthiazole: Another heterocyclic compound with similar applications in the flavor and fragrance industry.
2-Acetylthiazole: Known for its roasted, nutty aroma and used in similar applications.
Uniqueness: this compound is unique due to its specific aroma profile and its formation through Strecker’s degradation, which is not common among all heterocyclic compounds .
Properties
IUPAC Name |
2,4,5-trimethyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDBDZSLLGDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022274 | |
Record name | 2,4,5-Trimethyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Boiled beef aroma | |
Record name | Trimethyloxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 134.00 °C. @ 760.00 mm Hg | |
Record name | Trimethyloxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | Trimethyloxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.964 | |
Record name | Trimethyloxazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20662-84-4 | |
Record name | Trimethyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20662-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trimethyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-trimethyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-TRIMETHYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trimethyloxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the aroma profile of 2,4,5-Trimethyloxazole and how is it synthesized?
A1: this compound possesses a roasted and fragrant aroma. Its synthesis can be achieved through the Dakin-West and Robinson-Gabriel reactions. These reactions utilize alanine as the starting material and involve catalysts like dimethylamino pyridine and anhydrous sodium acetate. []
Q2: Can you elaborate on the reactivity of this compound in the presence of light and oxygen?
A2: Research indicates that this compound, when exposed to light and oxygen in the presence of chlorophylls and alcohol, exhibits a degree of reactivity with singlet oxygen. Interestingly, it shows higher photooxidation reactivity compared to 2,4,5-trimethylthiazole. This difference in reactivity can be attributed to the electron density variations at the C-1 and C-4 positions of these molecules. []
Q3: How does this compound form in a food context?
A3: In a model system mimicking wine aging conditions, this compound was found to be a product of the reaction between cysteine and diacetyl (DI). Interestingly, both DI and cysteine contribute the methyl group found at the C(2) position of the this compound molecule. This finding highlights the complex pathways involved in the formation of heterocyclic compounds from dicarbonyls. []
Q4: Are there other food-relevant systems where this compound is formed?
A4: Yes, this compound has been identified as a product in the reaction between 3-hydroxy-2-butanone and ammonium sulfide. This reaction, studied across various temperatures, also yields other flavor compounds like 2,4,5-trimethyl-3-oxazoline, 2,4,5-trimethylthiazole, and 2,4,5-trimethyl-3-thiazoline. Notably, at temperatures above 100°C, tetramethylpyrazine becomes the major product. []
Q5: Does this compound exhibit any antioxidant properties?
A5: Yes, studies using a microwave-induced L-cysteine/D-glucose Maillard model system revealed that this compound possesses antioxidative properties. It was among several volatile antioxidants identified in the dichloromethane extracts of the model system, particularly at pH 9 and 5. []
Q6: Are there established analytical methods for detecting this compound in beverages?
A6: Yes, a method using liquid-liquid extraction followed by silica gel purification and gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) has been successfully employed to quantify this compound in wine samples. []
Q7: How can this compound be used in synthetic chemistry?
A7: this compound can serve as a starting material in the synthesis of complex heterocyclic compounds. For instance, reacting this compound with benzoyl chloride leads to the formation of (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylvinyl benzoate, which can then be hydrolyzed to yield (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylethenol. This compound exists in tautomeric forms and can be further reacted to produce various fused-ring heterocycles. []
Q8: Has this compound been implicated in any off-flavors in food products?
A8: Yes, this compound has been identified as a significant contributor to off-flavors, specifically in spray-dried cultured dairy powder. Solid-phase microextraction gas chromatography-mass spectrometry (SPME GC-MS) has been successfully used to quantify this compound in such products. []
Q9: Can this compound participate in photocycloaddition reactions?
A9: Research indicates that this compound readily undergoes photocycloaddition with both aliphatic and aromatic aldehydes. This reaction proceeds with high regio- and diastereoselectivity, yielding bicyclic oxetanes. Importantly, these adducts can be hydrolyzed to obtain erythro α-amino, β-hydroxy methyl ketones. []
Q10: How does the structure of this compound influence its reactivity with acid chlorides?
A10: The presence of methyl substituents in this compound influences its reactivity with acid chlorides, often leading to the formation of arylvinyl esters. This reaction proceeds through cyclic ketene acetal intermediates, highlighting the impact of substituents on the reactivity of oxazole derivatives. []
Q11: Are there any sensing applications utilizing this compound?
A11: Emerging research explores the use of this compound in the development of colorimetric detection methods for volatile organic compounds. This approach shows promise for applications like determining the storage time of vinegar. []
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